molecular formula C5H7NO B1279973 3-Aminocyclopent-2-en-1-one CAS No. 28566-12-3

3-Aminocyclopent-2-en-1-one

Cat. No.: B1279973
CAS No.: 28566-12-3
M. Wt: 97.12 g/mol
InChI Key: LSROXAYPMFICCA-UHFFFAOYSA-N
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Description

3-Aminocyclopent-2-en-1-one is an organic compound with the molecular formula C5H7NO. It is a cyclic compound containing an amino group attached to a cyclopentenone ring.

Scientific Research Applications

3-Aminocyclopent-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Mode of Action

It’s worth noting that the compound’s structure, which includes an aminocyclopentenone group, may suggest potential reactivity with biological targets .

Biochemical Pathways

It has been mentioned in the context of secondary metabolites produced by the fungus trichoderma . These metabolites are known to have diverse biological activities, suggesting that 3-Aminocyclopent-2-en-1-one could potentially interact with various biochemical pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific studies on how such factors affect this compound are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-Aminocyclopent-2-en-1-one involves the reaction of 3-ethoxy-2-cyclopenten-1-one with aqueous ammonia solution. The reaction is carried out in ethanol at a temperature of 85°C for 16 hours. After the reaction, the mixture is cooled to room temperature, concentrated under reduced pressure, and dried to obtain the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclopent-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound, such as cyclopentanol derivatives.

    Substitution: Substituted cyclopentenone derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Aminocyclopentanone: Similar structure but lacks the double bond in the ring.

    2-Aminocyclopent-2-en-1-one: Similar structure but with the amino group at a different position.

    Cyclopentenone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

3-Aminocyclopent-2-en-1-one is unique due to the presence of both an amino group and a double bond within the cyclopentenone ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

3-aminocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-1-2-5(7)3-4/h3H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSROXAYPMFICCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484972
Record name 3-aminocyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28566-12-3
Record name 3-aminocyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthesis methods for 3-Aminocyclopent-2-en-1-one?

A1: Two main synthesis methods have been reported:

  • Method 1 [, ]: A two-step process involving 1,3-cyclopentanedione. First, 1,3-cyclopentanedione reacts to form 3-ethoxycyclopent-2-en-1-one. Then, ammonia gas is reacted with 3-ethoxycyclopent-2-en-1-one to produce this compound.
  • Method 2 []: A single-step synthesis using 1,3-cyclopentanedione and ammonium acetate under microwave conditions. This method boasts an 81% yield.

Q2: What is the molecular structure and formula of this compound?

A2: The molecular formula of this compound is C5H7NO []. It consists of a cyclopentene ring with an amino group (-NH2) attached to the third carbon and a ketone group (=O) at the first carbon.

Q3: How does the crystal packing of this compound occur?

A3: The crystal packing of this compound is primarily determined by intermolecular hydrogen bonds. These hydrogen bonds occur between the N—H groups of the amino group and the O atoms of the ketone group (N—H⋯O) and between C—H groups and O atoms (C—H⋯O) on neighboring molecules [].

Q4: Has this compound been used in any specific chemical reactions?

A4: Yes, research indicates that this compound serves as a reagent in the [3+3] cyclocondensation reaction with 4,5-Dibenzoyl-1H-pyrrole-2,3-diones. This reaction leads to the synthesis of Cyclopenta[b]pyridines [].

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